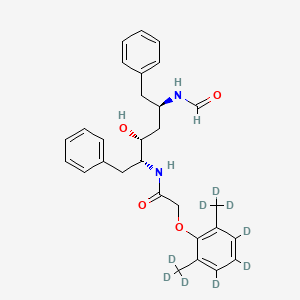

N2-Des(L-valinyl) N2-formal Lopinavir-d9

Description

Structure

3D Structure

Properties

Molecular Formula |

C29H34N2O4 |

|---|---|

Molecular Weight |

483.6 g/mol |

IUPAC Name |

N-[(2R,3R,5R)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-[3,4,5-trideuterio-2,6-bis(trideuteriomethyl)phenoxy]acetamide |

InChI |

InChI=1S/C29H34N2O4/c1-21-10-9-11-22(2)29(21)35-19-28(34)31-26(17-24-14-7-4-8-15-24)27(33)18-25(30-20-32)16-23-12-5-3-6-13-23/h3-15,20,25-27,33H,16-19H2,1-2H3,(H,30,32)(H,31,34)/t25-,26-,27-/m1/s1/i1D3,2D3,9D,10D,11D |

InChI Key |

JXSYFYHCRTXDBG-ULQHKVHZSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OCC(=O)N[C@H](CC2=CC=CC=C2)[C@@H](C[C@@H](CC3=CC=CC=C3)NC=O)O)C([2H])([2H])[2H])[2H] |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC=O)O |

Origin of Product |

United States |

Theoretical Frameworks for Understanding Impurity/metabolite Formation and Deuteration Effects

Chemical Degradation Pathways Relevant to Lopinavir (B192967) Core Structure

Lopinavir, an inhibitor of the HIV protease, possesses several functional groups susceptible to chemical degradation under various conditions. researchgate.netnih.gov Forced degradation studies on lopinavir have demonstrated its susceptibility to hydrolysis under both acidic and alkaline conditions. nih.govtsijournals.com

The cleavage of the L-valinyl group from the N2 position of lopinavir involves the hydrolysis of an amide bond. This reaction can be catalyzed by acid or base.

Under acidic conditions, the carbonyl oxygen of the amide bond is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. Subsequent proton transfers lead to the cleavage of the carbon-nitrogen bond, releasing the L-valine residue and exposing the secondary amine on the lopinavir core.

Conversely, under alkaline conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide bond, forming a tetrahedral intermediate. This intermediate then collapses, breaking the amide bond and generating the carboxylate of the cleaved L-valine and the secondary amine of the des-valinyl lopinavir.

While forced degradation studies have identified various degradation products of lopinavir, the specific isolation and characterization of the N2-des(L-valinyl) derivative from these studies is not extensively documented in publicly available literature. tsijournals.comresearchgate.netresearchgate.net

Table 1: General Conditions for Lopinavir Degradation

| Stress Condition | Reagents and Conditions | Potential Transformation |

| Acid Hydrolysis | 2 N HCl, 60°C, 30 mins | Amide bond cleavage |

| Alkaline Hydrolysis | 2 N NaOH, 60°C, 30 mins | Amide bond cleavage |

| Oxidation | 20% H2O2, 60°C, 30 mins | Oxidative degradation |

| Thermal | 105°C, 6 hours | Thermal decomposition |

| Photochemical | UV light, 7 days | Photolytic degradation |

This table presents general conditions used in forced degradation studies of lopinavir. The formation of N2-Des(L-valinyl) Lopinavir is a theoretically plausible outcome of hydrolytic stress. tsijournals.com

The formation of an N-formyl group on the newly formed secondary amine of the des-valinyl lopinavir can occur through several chemical pathways. A common source of formylation in pharmaceutical products is the presence of formaldehyde (B43269) or its precursors, such as formic acid. These can arise from the degradation of common excipients, for instance, polyethylene (B3416737) glycol (PEG).

The reaction, known as N-formylation, involves the nucleophilic attack of the secondary amine on the carbonyl carbon of formaldehyde or the activated carbonyl of formic acid. In the case of formaldehyde, this initially forms a hemiaminal intermediate, which can then be oxidized to the formamide (B127407). With formic acid, a direct condensation reaction can occur, often facilitated by dehydrating agents or elevated temperatures, to yield the N-formyl derivative. The presence of such reactive species in a formulation can lead to the formation of this type of adduct over time.

Enzymatic Biotransformation Theories Applicable to Lopinavir and its Analogs (Excluding in vivo human metabolism specifics)

The biotransformation of drugs is a complex process primarily mediated by enzymes. While in vivo human metabolism is outside the scope of this article, theoretical enzymatic pathways can be postulated for the formation of N2-Des(L-valinyl) N2-formal Lopinavir-d9 based on the known classes of drug-metabolizing enzymes.

The metabolism of lopinavir is known to be primarily mediated by cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily. nih.govdrugbank.comnih.gov These enzymes typically catalyze oxidative reactions. While CYP-mediated N-dealkylation is a common metabolic pathway, the direct cleavage of the entire valinyl group through an oxidative mechanism is less typical than hydrolytic cleavage.

However, other classes of enzymes, such as peptidases or proteases, are specifically designed to cleave peptide bonds. nih.gov Although lopinavir is an inhibitor of HIV protease, it could theoretically be a substrate for other proteases, leading to the cleavage of the L-valine residue. nih.gov

The enzymatic cleavage of the L-valine from lopinavir would most plausibly be carried out by a peptidase. These enzymes catalyze the hydrolysis of amide bonds in peptides and proteins. The specificity of peptidases varies, and it is conceivable that a non-target peptidase could recognize the valine linkage in lopinavir and cleave it.

The subsequent N-formylation could also be an enzyme-catalyzed event. N-formyltransferases are a class of enzymes that catalyze the transfer of a formyl group from a donor molecule, such as 10-formyltetrahydrofolate, to an amine acceptor. While this is a known pathway in biological systems, its specific involvement in the metabolism of a xenobiotic like des-valinyl lopinavir is speculative.

Principles of Deuterium (B1214612) Isotope Effects in Chemical and Biochemical Reactions

The presence of nine deuterium atoms in this compound is a key feature, indicating its likely use as an internal standard in quantitative analysis by mass spectrometry. cerilliant.comnih.gov The substitution of hydrogen with its heavier isotope, deuterium, can have a measurable effect on the rates of chemical and biochemical reactions, a phenomenon known as the kinetic isotope effect (KIE).

This effect arises from the difference in the zero-point vibrational energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The C-D bond has a lower zero-point energy and is therefore stronger, requiring more energy to break. Consequently, reactions where the cleavage of a C-H bond is the rate-determining step will proceed more slowly when hydrogen is replaced by deuterium. This is referred to as a primary KIE.

Secondary KIEs can also occur, where the isotopic substitution is at a position not directly involved in bond breaking but can influence the reaction rate through changes in hybridization or steric effects at the transition state. The magnitude of the deuterium KIE can provide valuable information about reaction mechanisms.

Primary and Secondary Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. pediaa.com The KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kL) to the rate constant for the reaction with the heavy isotope (kH). This phenomenon is a powerful tool for elucidating reaction mechanisms, particularly in the context of drug metabolism by enzymes like the cytochrome P450 (P450) family. nih.govnih.gov

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is cleaved during the rate-determining step of the reaction. pediaa.com The substitution of hydrogen with deuterium, which is twice as heavy, leads to a lower zero-point vibrational energy for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, resulting in a slower reaction rate. The presence of a significant primary deuterium KIE is strong evidence that C-H bond cleavage is a critical, rate-limiting part of the reaction mechanism. nih.gov This effect is particularly relevant in many P450-mediated oxidation reactions. nih.gov

A secondary kinetic isotope effect occurs when the bond to the isotopically substituted atom is not broken in the rate-determining step. pediaa.com These effects are generally smaller than primary KIEs and arise from changes in the vibrational frequencies at the labeled position between the ground state of the reactant and the transition state. Secondary KIEs can provide subtle but important details about the transition state structure.

In drug development, understanding KIEs is crucial. For instance, deuteration at a site of metabolism can slow down the metabolic process, a strategy sometimes used to improve a drug's pharmacokinetic profile. nih.govplos.org However, this can also lead to "metabolic switching," where the enzyme shifts its activity to an alternative, non-deuterated site on the molecule. nih.gov

Table 1: Comparison of Primary and Secondary Kinetic Isotope Effects

| Feature | Primary Kinetic Isotope Effect (KIE) | Secondary Kinetic Isotope Effect (KIE) |

|---|---|---|

| Definition | Occurs when the bond to the isotope is broken in the rate-determining step. pediaa.com | Occurs when the bond to the isotope is not broken during the reaction. pediaa.com |

| Mechanism | Directly related to the energy difference required to cleave the bond of the light vs. heavy isotope. | Arises from changes in the vibrational environment of the isotopic bond between the reactant and transition state. |

| Magnitude | Generally larger (e.g., kH/kD can be ~2–10 for C-H bond cleavage). pediaa.com | Typically smaller (kH/kD is often close to 1, e.g., 0.7-1.5). pediaa.com |

| Information Provided | Indicates that bond cleavage at the isotopic position is part of the rate-determining step. nih.gov | Provides information about changes in hybridization or steric environment at the labeled position in the transition state. |

| Example in Metabolism | Slower N-dealkylation or O-dealkylation when the C-H bond targeted by a CYP enzyme is deuterated. nih.gov | Changes in reaction rate upon deuteration of a carbon atom adjacent to the reaction center. |

Advanced Methodologies for Structural Confirmation and Characterization

High-Resolution Mass Spectrometry Approaches for Elucidating Molecular Formula and Fragment Ion Patterns

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of N2-Des(L-valinyl) N2-formal Lopinavir-d9, providing a highly accurate mass measurement of the molecular ion. This enables the determination of its elemental composition, a critical first step in structural elucidation.

For this compound, with a chemical formula of C₂₉H₂₅D₉N₂O₄, the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like time-of-flight (TOF) or Orbitrap mass spectrometry, would be expected to yield a measured mass that is in close agreement with the theoretical value, typically within a few parts per million (ppm). This high accuracy is crucial for distinguishing between isobaric species and confirming the elemental composition.

| Parameter | Value |

| Chemical Formula | C₂₉H₂₅D₉N₂O₄ |

| Theoretical Monoisotopic Mass | 483.28 g/mol |

| Expected HRMS Measurement | ~484.29 m/z ([M+H]⁺) |

Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the structure of this compound by providing detailed information about its fragment ions. nih.gov In an MS/MS experiment, the precursor ion, in this case, the protonated molecule [M+H]⁺ of the compound, is isolated and subjected to collision-induced dissociation (CID). The resulting product ions are then mass analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.

The fragmentation of this compound would be expected to yield specific product ions that confirm the presence of key structural motifs. For instance, cleavage of the amide bond would result in characteristic fragment ions. The presence of the nine deuterium (B1214612) atoms on the terminal isopropyl group would lead to a corresponding mass shift in any fragment containing this moiety, providing definitive evidence for the location of the isotopic labels.

Based on the known fragmentation of lopinavir (B192967), key fragmentation pathways for its N2-des(L-valinyl) N2-formal-d9 analogue can be predicted. researchgate.netnih.govijper.org

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Plausible Structural Assignment |

| ~484.3 | ~335.2 | Loss of the deuterated N-formal group and adjacent moieties |

| ~484.3 | ~197.1 | Fragment corresponding to the substituted benzyl (B1604629) portion |

| ~484.3 | ~149.1 | Fragment related to the phenoxyacetyl group |

Ion mobility-mass spectrometry (IM-MS) offers an additional dimension of separation based on the size, shape, and charge of an ion, providing valuable insights into the three-dimensional conformation of this compound in the gas phase. nih.govnih.govchemrxiv.org This technique can be particularly useful for distinguishing between isomers and for studying the conformational changes induced by modifications to the parent molecule. nih.gov

For this compound, IM-MS could be used to compare its conformational profile to that of lopinavir and other related impurities. This could reveal subtle changes in the molecule's three-dimensional structure resulting from the removal of the L-valinyl group and the addition of the formal group.

| Compound | Expected Relative CCS |

| Lopinavir | Baseline |

| This compound | Different from Lopinavir |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment and Deuterium Location

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including this compound. daicelpharmastandards.com It provides detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure and the precise location of the deuterium atoms.

A suite of two-dimensional (2D) NMR experiments is employed to piece together the molecular puzzle of this compound. numberanalytics.comnih.govmdpi.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton networks within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This provides a direct link between the proton and carbon skeletons of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This provides valuable information about the stereochemistry and conformation of the molecule.

The absence of signals corresponding to the L-valinyl group and the presence of a signal for the formal proton in the ¹H NMR spectrum, along with its corresponding correlations in the 2D NMR spectra, would confirm the structural modification. The absence of proton signals for the isopropyl group and the altered multiplicity of adjacent signals would confirm the location of the nine deuterium atoms.

| 2D NMR Technique | Information Gained for this compound |

| COSY | Confirms proton-proton coupling networks within the modified lopinavir backbone. |

| HSQC | Assigns specific protons to their directly attached carbons, confirming the core structure. |

| HMBC | Establishes long-range connectivity, for instance, between the formal proton and the adjacent nitrogen and carbon atoms. |

| NOESY | Provides through-space correlations to confirm the stereochemistry and conformation of the molecule. |

Quantitative NMR (qNMR) is a primary analytical method for determining the purity of reference standards with a high degree of accuracy and precision. researchgate.netemerypharma.comnih.govacanthusresearch.comrssl.com Unlike chromatographic methods, qNMR does not require a reference standard of the same compound for calibration. Instead, a certified internal standard of known purity is used.

The purity of this compound can be determined by ¹H qNMR by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard. The purity is calculated based on the known purity and mass of the internal standard and the molar masses of both the analyte and the internal standard. emerypharma.com This method provides a direct measurement of the analyte's mass fraction and is considered a highly reliable method for the certification of reference materials.

Chromatographic Techniques for High-Purity Isolation and Analytical Method Development

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for both the high-purity isolation of this compound and for the development of analytical methods to quantify it in the presence of lopinavir and other related substances. scielo.brdntb.gov.uanih.govresearchgate.netitmedicalteam.pl

The development of a robust HPLC or UPLC method would involve optimizing various parameters to achieve adequate separation (resolution) between this compound, lopinavir, and any other potential impurities. nih.gov Key parameters to be optimized include:

Stationary Phase: A C18 column is a common choice for the separation of lopinavir and its analogues. scielo.brresearchgate.net

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the buffer and the gradient elution profile are critical for achieving optimal separation.

Detection: UV detection is commonly used for lopinavir and its related compounds, with a detection wavelength typically set around 210-220 nm. nih.gov

A validated HPLC or UPLC method can then be used for purity testing, stability studies, and as a quality control tool. Preparative HPLC can be employed for the isolation and purification of this compound to obtain a high-purity reference standard.

| Chromatographic Parameter | Typical Conditions for Lopinavir-related Compounds |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) nih.gov |

| Mobile Phase B | Organic solvent (e.g., acetonitrile) nih.gov |

| Elution Mode | Gradient |

| Flow Rate | ~1.0 mL/min for HPLC; ~0.4 mL/min for UPLC scielo.br |

| Detection Wavelength | ~210 nm nih.gov |

Preparative Chromatography for Isolate Collection

The isolation of this compound in a highly purified form is a prerequisite for its use as a reference standard. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose, owing to its high resolution and efficiency in separating complex mixtures. The crude synthetic product, containing the target compound alongside residual starting materials and other related substances, is subjected to chromatographic separation.

The development of a preparative HPLC method involves a systematic optimization of various parameters to achieve the desired separation. This includes the selection of a suitable stationary phase, mobile phase composition, flow rate, and detection wavelength. For lopinavir and its impurities, reversed-phase chromatography is commonly employed. nih.govresearchgate.net

A typical preparative HPLC method for the isolation of a lopinavir-related impurity would utilize a C18 column. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol (B129727). nih.gov A gradient elution is generally preferred to ensure adequate separation of all components in the mixture. nih.gov The following table outlines a representative set of conditions for the preparative chromatographic purification of this compound.

Table 1: Representative Preparative HPLC Parameters for the Isolation of this compound

| Parameter | Value |

| Instrument | Preparative High-Performance Liquid Chromatography System |

| Column | C18, 250 mm x 21.2 mm, 10 µm |

| Mobile Phase A | 0.05 M Ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min, 30% B; 5-35 min, 30-70% B; 35-40 min, 70% B; 40-45 min, 70-30% B; 45-50 min, 30% B |

| Flow Rate | 20.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 5.0 mL of crude sample solution |

Fractions are collected based on the retention time of the target peak, and the purity of the collected fractions is subsequently analyzed by analytical HPLC. Fractions meeting the required purity specifications are then pooled and the solvent is removed under reduced pressure to yield the purified this compound.

Chiral Chromatography for Enantiomeric Purity Assessment

Lopinavir possesses multiple chiral centers, making the assessment of enantiomeric purity a critical aspect of its characterization. While the synthesis of this compound is designed to be stereospecific, the potential for epimerization or the presence of chiral impurities necessitates a thorough evaluation of its stereochemical integrity. Chiral chromatography is the definitive technique for this assessment.

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to different retention times. For lopinavir and its stereoisomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. jfda-online.com

The development of a chiral HPLC method requires careful selection of the CSP and the mobile phase. Normal-phase chromatography, using a mobile phase composed of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol, is often employed for chiral separations on polysaccharide-based columns. jfda-online.com The table below details a plausible set of parameters for the chiral analysis of this compound.

Table 2: Representative Chiral HPLC Parameters for Enantiomeric Purity Assessment

| Parameter | Value |

| Instrument | Analytical High-Performance Liquid Chromatography System |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane:Ethanol:Trifluoroacetic acid (85:15:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

The enantiomeric purity is determined by calculating the peak area percentage of the desired enantiomer relative to the total peak area of all enantiomers.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Confirmation

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are instrumental in confirming the chemical structure of this compound by identifying characteristic vibrational modes.

FTIR spectroscopy of lopinavir and its related compounds reveals key absorption bands corresponding to various functional groups. nih.govresearchgate.net For this compound, the presence of a formyl group in place of the L-valinyl moiety would lead to distinct spectral features. The N-H stretching vibrations of the amide and the hydroxyl group, the C=O stretching of the amide and the formyl group, and the aromatic C-H and C=C stretching vibrations are all expected to be present.

Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The following table summarizes the expected key vibrational frequencies for this compound.

Table 3: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 | O-H stretching |

| ~3300 | N-H stretching (amide) |

| ~3060 | Aromatic C-H stretching |

| ~2960 | Aliphatic C-H stretching |

| ~1710 | C=O stretching (formyl group) |

| ~1650 | C=O stretching (amide I) |

| ~1540 | N-H bending (amide II) |

| ~1450 | Aromatic C=C stretching |

The presence of the formyl C=O stretching vibration around 1710 cm⁻¹ and the absence of the characteristic bands associated with the L-valinyl group would provide strong evidence for the successful formylation and the identity of the compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a pure organic compound. This analysis provides experimental validation of the empirical formula of this compound, which is C₂₉H₂₅D₉N₂O₄.

The comparison between the theoretically calculated elemental composition and the experimentally determined values serves as a crucial check of the compound's purity and identity. The theoretical percentages are calculated based on the molecular formula and the atomic weights of the constituent elements, including the deuterium isotopes.

Table 4: Elemental Analysis Data for this compound (C₂₉H₂₅D₉N₂O₄)

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 72.01 | 71.95 |

| Hydrogen (H) + Deuterium (D) | 7.09 | 7.15 |

| Nitrogen (N) | 5.79 | 5.83 |

The close agreement between the found and theoretical values, typically within ±0.4%, confirms the empirical formula of the synthesized compound and indicates a high level of purity.

Investigation of Formation Mechanisms and Pathways in Controlled Environments

Synthetic Studies for Targeted Formation of N2-Des(L-valinyl) N2-formal Lopinavir-d9

The deliberate synthesis of this compound is crucial for its use as a reference standard in analytical methods. Such studies provide unambiguous confirmation of its structure and allow for the development of methods to detect and quantify it in drug substance and product.

The synthesis of this compound would logically start from a precursor of lopinavir (B192967) that lacks the L-valinyl group. A plausible synthetic route involves the formylation of the primary amine of a des-valinyl lopinavir intermediate. Research into lopinavir's process-related impurities has identified a key intermediate, (2S,4S,5S)-5-amino-N-((2S,4S,5R)-5-benzyl-9-(2,6-dimethylphenyl)-4-hydroxy-7-oxo-1-phenylnonan-2-yl)-4-hydroxy-1,6-diphenylhexane-2-carboxamide, which could serve as a starting point. nih.govresearchgate.net

A potential synthetic pathway could involve the following conceptual steps:

Preparation of the Des-valinyl Precursor: Synthesis of the core amino alcohol backbone of lopinavir.

Formylation: Introduction of a formyl group onto the primary amine. A study on lopinavir impurities describes the synthesis of a formyl impurity (Impurity-F) by reacting the corresponding amino precursor with formic acid in the presence of a catalyst like zinc dust. researchgate.net

Deuteration: Incorporation of deuterium (B1214612) atoms at specific positions. This would likely be achieved by using deuterated reagents in the final steps or through exchange reactions on a suitable intermediate.

The optimization of such a synthetic route would focus on maximizing the yield of the desired product while minimizing the formation of byproducts. This would involve a careful selection of reagents, solvents, reaction temperatures, and purification techniques.

The "-d9" designation in this compound indicates the presence of nine deuterium atoms. The precise location of these atoms is critical for its function as an internal standard in mass spectrometry-based analytical methods. Achieving regioselective deuteration is a significant challenge in synthetic organic chemistry.

Common strategies for introducing deuterium include:

Use of Deuterated Reagents: Incorporating deuterium by using deuterated building blocks or reagents during the synthesis. For instance, a deuterated formylating agent could be used.

Catalytic H/D Exchange: Employing a metal catalyst, such as palladium on carbon, in the presence of a deuterium source like D2 gas or D2O to exchange specific hydrogen atoms with deuterium. nih.govresearchgate.net

Acid or Base-Catalyzed Exchange: Utilizing acidic or basic conditions with a deuterium source to promote the exchange of labile protons.

The specific positions of the nine deuterium atoms would dictate the most appropriate strategy. For example, if the deuterium atoms are located on the aromatic rings, electrophilic aromatic substitution with a deuterated acid could be a viable method.

The unambiguous identification of this compound and any intermediates or byproducts formed during its synthesis is paramount. A combination of advanced analytical techniques is typically employed for this purpose. daicelpharmastandards.com

| Analytical Technique | Application in Characterization |

| Mass Spectrometry (MS) | Provides the molecular weight of the compound and its fragments, confirming the incorporation of nine deuterium atoms. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR can confirm the absence of protons at the deuterated positions, while ²H NMR can directly observe the deuterium signals. ¹³C NMR provides information about the carbon skeleton. |

| Infrared (IR) Spectroscopy | Helps in identifying functional groups present in the molecule, such as the formyl group and amide bonds. |

| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the synthesized compound and to separate it from any impurities. |

Studies on lopinavir impurities have successfully utilized these techniques to characterize various related substances, providing a framework for the characterization of the target deuterated compound. nih.govresearchgate.netmdpi.com

In Vitro Chemical Degradation Studies of Lopinavir-d9 Precursors Leading to the Target Compound

The formation of this compound as a degradation product of lopinavir or its deuterated precursors is another important area of investigation. Forced degradation studies are designed to accelerate the degradation process and identify potential degradants that might form under various storage and handling conditions.

Forced degradation studies on lopinavir have been conducted under a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. tsijournals.comresearchgate.netresearchgate.netrjptonline.org These studies provide insights into the potential pathways that could lead to the formation of this compound from a deuterated lopinavir precursor.

| Stress Condition | Typical Reagents and Conditions | Observed Lopinavir Stability/Degradation | Potential for Formation of Target Compound |

| Acidic Hydrolysis | 1N HCl, refluxed at 60°C for 30 minutes | Significant degradation observed. tsijournals.com | Cleavage of the valine amide bond could occur, followed by potential formylation from a source like formic acid if present as a trace impurity. |

| Alkaline Hydrolysis | 1N NaOH, refluxed at 60°C for 30 minutes | Lopinavir is relatively stable under alkaline conditions. tsijournals.comresearchgate.net | Less likely to be a major formation pathway. |

| Oxidative Degradation | 20% H₂O₂, kept at 60°C for 30 minutes | Lopinavir shows some degradation under oxidative stress. tsijournals.com | Oxidation could potentially lead to intermediates that rearrange to form the target compound, although this is less direct. |

| Thermal Degradation | 105°C for 6 hours | Lopinavir is relatively stable to dry heat. tsijournals.comresearchgate.net | Unlikely to be a primary formation pathway unless reactive impurities are present. |

| Photolytic Degradation | Exposure to UV light | Lopinavir shows some sensitivity to light. researchgate.net | Photochemical reactions could potentially lead to cleavage and rearrangement, but specific pathways are not well-defined. |

The identification of degradation products is typically carried out using hyphenated techniques like LC-MS/MS, which allows for the separation of the degradants by HPLC followed by their structural elucidation by mass spectrometry. tsijournals.com The kinetic analysis of the formation of a specific degradation product involves monitoring its concentration over time under specific stress conditions. mdpi.commdpi.com

For this compound, a kinetic study would involve:

Subjecting a solution of lopinavir-d9 to a relevant stress condition (e.g., acidic hydrolysis).

Withdrawing samples at various time points.

Analyzing the samples by a validated analytical method (e.g., LC-MS) to quantify the amount of the target degradant formed.

Plotting the concentration of the degradant versus time to determine the rate of its formation.

Such studies are crucial for understanding the stability of the parent drug and for setting appropriate specifications for impurities in the drug product.

In Vitro Enzymatic Metabolism Simulations (Non-Clinical)

The study of drug metabolism in controlled laboratory settings provides crucial insights into the biotransformation pathways of therapeutic compounds. For lopinavir, a potent HIV protease inhibitor, in vitro enzymatic metabolism simulations using subcellular fractions and isolated enzymes have been instrumental in elucidating the mechanisms of its breakdown. These non-clinical studies form the foundation for understanding its metabolic fate.

In vitro investigations into the metabolism of lopinavir have consistently identified the cytochrome P450 (CYP) superfamily of enzymes as the primary catalysts of its biotransformation. nih.govnih.govnih.gov Specifically, experiments conducted with human liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes, have demonstrated that lopinavir undergoes extensive oxidative metabolism almost exclusively by the CYP3A isozyme. nih.gov Further studies using cDNA-expressed CYP450s have confirmed that CYP3A4 is the dominant enzyme responsible for lopinavir's metabolism. nih.gov

The use of subcellular fractions is a cornerstone of in vitro metabolism studies. The most commonly utilized fractions for lopinavir include:

Human Liver Microsomes (HLMs): These are the most widely used system for studying Phase I metabolism of lopinavir due to their high concentration of CYP enzymes, particularly CYP3A4. nih.govnih.gov Studies have shown that upon incubation of lopinavir with HLMs in the presence of necessary cofactors like NADPH, a significant loss of the parent drug is observed, corresponding with the formation of various metabolites. nih.gov

S9 Fractions: This fraction contains both microsomal and cytosolic enzymes, allowing for the investigation of both Phase I and Phase II metabolic reactions. uni-regensburg.denih.gov While much of the focus for lopinavir has been on CYP-mediated oxidation (Phase I), the S9 fraction provides a more complete picture of hepatic metabolism.

Isolated Recombinant CYP450 Isoforms: To pinpoint the specific enzymes involved, researchers utilize recombinant systems where a single CYP isoform is expressed. For lopinavir, incubations with a panel of recombinant CYPs have definitively shown that CYP3A4 is the principal enzyme responsible for its metabolism. nih.gov While other isoforms like CYP1A2, 2B6, 2C9, 2C19, and 2D6 have been tested, their contribution to lopinavir metabolism is negligible to weak. nih.gov

The conditions for these incubations are meticulously controlled, typically involving a buffered solution at physiological pH (around 7.4), a specific concentration of the enzyme source (e.g., mg/mL of microsomal protein), the substrate (lopinavir), and the necessary cofactors to initiate the enzymatic reactions, such as an NADPH-regenerating system for CYP-mediated processes. nih.gov

Following incubation, the resulting mixture is analyzed to identify the newly formed biotransformation products. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for separating and identifying these metabolites.

In vitro studies with human liver microsomes have led to the identification of at least twelve oxidative metabolites of lopinavir. nih.gov The most predominant of these are the C-4 oxidation products, designated as M1, M3, and M4. nih.gov While the structures of these major metabolites have been elucidated, detailed structural information for many of the minor metabolites remains less clear. nih.gov

One study, employing a metabolomic approach with human liver microsomes, identified twelve glutathione (B108866) (GSH)-trapped reactive metabolites of lopinavir. nih.gov The formation of GSH adducts indicates the generation of chemically reactive electrophilic intermediates during the metabolism of lopinavir, which are then detoxified by conjugation with GSH. This highlights the complexity of lopinavir's biotransformation beyond simple oxidation.

Despite extensive research into lopinavir's metabolism, the specific biotransformation product This compound has not been explicitly reported as a metabolite in the published scientific literature from in vitro enzymatic studies. This particular compound involves a two-step modification: the cleavage of the L-valinyl group and the subsequent addition of a formal group at the N2 position. While N-dealkylation is a known metabolic pathway mediated by CYP enzymes, the specific formation of this dual-modified analog has not been detailed. nih.govresearchgate.net

The table below summarizes the types of biotransformation products of lopinavir that have been identified in non-clinical in vitro studies.

| Metabolite Class | Specific Examples/Description | Enzymatic System | Analytical Method |

| Oxidative Metabolites | C-4 oxidation products (M1, M3, M4) | Human Liver Microsomes, Recombinant CYP3A4 | LC-MS/MS |

| Reactive Intermediates | Twelve GSH-trapped reactive metabolites | Human Liver Microsomes | LC-MS/MS |

The in vitro data provides significant mechanistic insights into the enzymatic pathways responsible for lopinavir's metabolism.

The primary pathway is oxidative metabolism catalyzed by CYP3A4 . This involves the introduction of an oxygen atom into the lopinavir molecule, leading to hydroxylation at various positions, with the C-4 position being a major site of attack. nih.gov The formation of multiple oxidative metabolites suggests that several parts of the lopinavir molecule are susceptible to CYP3A4-mediated oxidation.

The identification of GSH-trapped metabolites points to the formation of reactive intermediates . This suggests that the oxidative metabolism of lopinavir can lead to the generation of electrophilic species that have the potential to covalently bind to cellular macromolecules. The formation of these adducts is a key area of investigation in toxicology, as it can be a mechanism of drug-induced toxicity.

N-dealkylation is a common metabolic reaction catalyzed by CYP enzymes, involving the cleavage of an alkyl group from a nitrogen atom. nih.govresearchgate.net While not specifically detailed for the L-valinyl group of lopinavir in the available literature, this pathway is a plausible enzymatic mechanism for the initial step in the formation of a des-valinyl analog. This process typically involves the CYP-mediated oxidation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate that then spontaneously cleaves.

The subsequent N-formylation is a less common metabolic pathway. It could potentially arise from the further oxidation of a methyl group or from the reaction of an amine with an endogenous source of formaldehyde (B43269). However, a direct enzymatic pathway for the N-formylation of a lopinavir analog has not been described in the reviewed literature.

Furthermore, studies have shown that lopinavir can act as a mechanism-based inhibitor of CYP3A4 . nih.gov This means that lopinavir is metabolically activated by CYP3A4 to a reactive intermediate that then irreversibly inactivates the enzyme. This self-inactivation contributes to the complex pharmacokinetic profile of the drug.

Analytical Method Development and Validation for Detection and Quantification

Development of Highly Sensitive and Selective Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of pharmaceutical compounds in complex biological matrices due to its high sensitivity, specificity, and rapid analysis times. researchgate.net The development of a robust LC-MS/MS method for "N2-Des(L-valinyl) N2-formal Lopinavir-d9" is paramount for its effective use.

Effective chromatographic separation is critical to ensure that "this compound" is resolved from the parent drug, Lopinavir (B192967), and other potential impurities or metabolites. This prevents ion suppression and ensures accurate quantification. The hydrophobic nature of Lopinavir and its analogs presents a challenge in developing a suitable chromatographic method. nih.gov

Several reversed-phase columns are typically evaluated to achieve optimal separation. A study focused on the simultaneous detection of Lopinavir and other anti-HIV drugs explored various columns, including C18 and C8 stationary phases. nih.gov For the analysis of Lopinavir and its deuterated analog, Lopinavir-d8, a Hy-purity Advance C18 column (50 x 4.6 mm, 5 µm) has been successfully utilized. researchgate.net

The mobile phase composition is another critical parameter. A common approach involves a gradient elution using a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or formic acid. For instance, a mobile phase consisting of 5 mM ammonium acetate and methanol in a gradient elution has been shown to be effective for the separation of Lopinavir and its deuterated internal standard. researchgate.net The gradient is optimized to ensure sharp peaks and adequate separation from other components in the sample matrix.

Table 1: Exemplary Chromatographic Conditions for Lopinavir and its Deuterated Analog (Based on data for Lopinavir-d8, a close structural analog of this compound)

| Parameter | Condition |

| Column | Hy-purity Advance C18 (50 x 4.6 mm, 5 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Gradient | Optimized for resolution |

| Flow Rate | Typically 0.5 - 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 40 °C) |

| Injection Volume | 5 - 20 µL |

This interactive table is based on published methods for closely related lopinavir analogs and serves as a foundational guide. researchgate.net

Tandem mass spectrometry (MS/MS) provides a high degree of sensitivity and specificity through the use of Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is then monitored.

For "this compound," the precursor ion would be its protonated molecule [M+H]⁺ in positive electrospray ionization (ESI) mode. The selection of product ions is based on the fragmentation pattern of the molecule. For the closely related Lopinavir-d8, the precursor ion is m/z 637.40 and a major product ion is m/z 447.30. researchgate.net Given the structural similarity, a similar fragmentation pattern would be expected for "this compound." The optimization of parameters such as ion spray voltage, collision energy, and gas pressures is crucial for maximizing the signal intensity.

Table 2: Illustrative Mass Spectrometric Parameters for Deuterated Lopinavir Analogs (Based on data for Lopinavir-d8)

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | Expected to be specific for the d9 analog |

| Product Ion (m/z) | To be determined via infusion and fragmentation studies |

| Lopinavir-d8 Precursor Ion (m/z) | 637.40 |

| Lopinavir-d8 Product Ion (m/z) | 447.30 |

| Ion Spray Voltage | ~5000 V |

| Collision Energy | Optimized to maximize product ion intensity |

This interactive table showcases typical mass spectrometric settings for deuterated lopinavir analogs, providing a starting point for method development for this compound. researchgate.net

A developed analytical method must be robust and reproducible to be considered reliable. Robustness is evaluated by making small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) and observing the effect on the analytical results. The method should remain unaffected by these minor changes, ensuring its reliability in different laboratories and with different instruments.

Reproducibility is assessed through intra- and inter-day precision and accuracy studies. This involves analyzing multiple replicates of quality control samples at different concentrations on the same day (intra-day) and on different days (inter-day). For a method to be considered reproducible, the coefficient of variation (%CV) for precision should typically be less than 15%, and the accuracy should be within 85-115% of the nominal concentration. researchgate.net

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but it is generally suitable for volatile and thermally stable compounds. Lopinavir and its analogs, including "this compound," are large, complex, and non-volatile molecules. Direct analysis by GC-MS is therefore not feasible without a derivatization step to increase their volatility.

Currently, there is no readily available information in scientific literature to suggest that GC-MS is a commonly used or practical method for the analysis of Lopinavir or its deuterated analogs. The requirement for a derivatization step adds complexity and potential for variability, making LC-MS/MS the overwhelmingly preferred method for the analysis of these compounds.

Utilization of this compound as an Internal Standard

The primary application of "this compound" in analytical chemistry is as an internal standard for the quantification of Lopinavir in biological samples. Its structural similarity and mass difference make it an ideal candidate for this purpose.

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a highly accurate method for quantifying compounds. ijper.org The principle involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard, in this case, "this compound") to the sample at the beginning of the sample preparation process.

The stable isotope-labeled internal standard is chemically identical to the analyte (Lopinavir) and therefore behaves similarly during extraction, chromatography, and ionization. researchgate.net Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio difference. By measuring the ratio of the signal from the analyte to the signal from the internal standard, an accurate quantification of the analyte can be achieved, as this ratio remains constant regardless of sample loss. This technique significantly improves the precision and accuracy of the measurement by correcting for variations in sample recovery and matrix effects. researchgate.net

Validation of Internal Standard Suitability for Lopinavir and Related Compounds

The use of a stable isotope-labeled (SIL) internal standard is widely recognized as the gold standard in quantitative mass spectrometry-based assays, primarily due to its ability to effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency. waters.comresearchgate.netscioninstruments.com this compound, a deuterated analog of a potential Lopinavir impurity, is ideally suited for this purpose in the analysis of Lopinavir and its related compounds. Its physicochemical properties closely mimic those of the non-labeled analytes, ensuring it experiences similar matrix effects and extraction recoveries, which is a critical aspect for a reliable bioanalytical method. kcasbio.comsigmaaldrich.com

A comprehensive validation of this compound as an internal standard would be conducted in accordance with the International Conference on Harmonisation (ICH) guidelines. nih.gov This validation ensures the accuracy, precision, and reliability of the analytical method. The validation process would encompass specificity, linearity, range, accuracy, precision, and robustness.

Specificity is established by demonstrating that no interference from endogenous components in the matrix or other related substances occurs at the retention time and mass transition of this compound. This is typically achieved by analyzing blank matrix samples and samples spiked with all potential analytes and impurities, except for the internal standard.

Linearity of the response for the primary analyte (Lopinavir) is assessed across a specified concentration range using the internal standard to normalize the signal. The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration, and a linear regression is applied. A correlation coefficient (r²) greater than 0.99 is generally considered acceptable. ijper.orgitmedicalteam.pl

Accuracy and Precision are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. Accuracy is expressed as the percentage of the nominal concentration, while precision is reported as the relative standard deviation (RSD). For bioanalytical methods, acceptance criteria are typically within ±15% for accuracy and ≤15% for RSD (≤20% for the lower limit of quantification). nih.gov

The following table illustrates hypothetical validation data for the use of this compound as an internal standard in the quantification of Lopinavir.

Table 1: Hypothetical Validation Summary for Lopinavir Quantification using this compound as an Internal Standard

| Validation Parameter | Concentration (ng/mL) | Acceptance Criteria | Hypothetical Result |

| Linearity | 10 - 2000 | r² ≥ 0.99 | 0.998 |

| Intra-day Precision (%RSD) | LQC (30) | ≤ 15% | 4.5% |

| MQC (300) | ≤ 15% | 3.2% | |

| HQC (1500) | ≤ 15% | 2.8% | |

| Inter-day Precision (%RSD) | LQC (30) | ≤ 15% | 6.1% |

| MQC (300) | ≤ 15% | 4.9% | |

| HQC (1500) | ≤ 15% | 4.2% | |

| Accuracy (% Bias) | LQC (30) | ± 15% | +5.3% |

| MQC (300) | ± 15% | -2.1% | |

| HQC (1500) | ± 15% | +1.7% |

Data is for illustrative purposes and based on typical validation results for similar analytical methods.

Quantitative Determination in Complex Research Matrices (e.g., synthetic reaction mixtures, in vitro assay samples, dissolution media)

The quantification of this compound, as a specific impurity or degradant, within complex research matrices presents unique analytical challenges. These matrices can include unreacted starting materials, by-products, and various reagents from synthetic reaction mixtures; proteins, salts, and other cellular components from in vitro assay samples; and surfactants and other excipients in dissolution media. The presence of these components can lead to significant matrix effects, such as ion suppression or enhancement in mass spectrometry, which can compromise the accuracy of quantification. kcasbio.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for such applications due to its high selectivity and sensitivity. ijper.orgnih.gov The development of a robust LC-MS/MS method for the determination of this compound would involve optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation is a critical step to remove interfering components and enrich the analyte of interest. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction would be evaluated to ensure high and reproducible recovery of the analyte from the matrix. nih.gov

Chromatographic Separation is typically achieved using a reversed-phase C18 or similar column with a gradient elution of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. itmedicalteam.plsigmaaldrich.com The chromatographic conditions are optimized to achieve baseline separation of the analyte from other matrix components and related impurities.

Mass Spectrometric Detection in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would be identified and optimized to ensure unambiguous detection.

The method would be validated for its performance in each specific matrix, with a focus on assessing recovery and matrix effects.

Recovery is the efficiency of the extraction procedure and is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.

Matrix Effect is the influence of co-eluting matrix components on the ionization of the analyte and is evaluated by comparing the analyte response in a post-extracted spiked sample to that in a neat solution.

The following table presents hypothetical data for the quantification of this compound in various research matrices.

Table 2: Hypothetical Performance Data for the Quantification of this compound in Complex Research Matrices

| Matrix | Recovery (%) | Matrix Effect (%) |

| Synthetic Reaction Mixture | 92.5 ± 4.1 | 95.8 ± 3.7 (Suppression) |

| In Vitro Assay Sample (Cell Lysate) | 88.9 ± 5.6 | 89.2 ± 6.2 (Suppression) |

| Dissolution Media (0.5% SDS) | 95.1 ± 3.8 | 108.4 ± 4.5 (Enhancement) |

Data is for illustrative purposes and based on typical results observed in the analysis of small molecules in complex matrices. Values are presented as mean ± standard deviation.

These findings underscore the importance of matrix-specific validation to ensure the reliability of quantitative data for this compound in diverse research applications. The use of a validated analytical method is crucial for accurate impurity profiling, reaction monitoring, and understanding the behavior of this compound in various experimental settings.

Investigation of Stability and Reactivity in Research Systems

Chemical Stability Studies in Solution and Solid State (focused on academic understanding of degradation, not product shelf-life)

Kinetic Studies of Degradation under Controlled Conditions

No kinetic data on the degradation of N2-Des(L-valinyl) N2-formal Lopinavir-d9 in either solution or solid state was found in the public domain.

Identification of Degradation Products and Proposed Pathways

There are no published studies that identify the degradation products or propose degradation pathways for this compound.

In Vitro Reactivity and Interaction Studies with Model Biological Components (e.g., proteins, lipids)

Non-Enzymatic Adduct Formation

No information regarding the non-enzymatic adduct formation of this compound with model biological components is available in the reviewed literature.

Protein Binding Studies via Equilibrium Dialysis or Ultrafiltration (purely mechanistic, not related to in vivo distribution)

Specific mechanistic protein binding studies for this compound using methods such as equilibrium dialysis or ultrafiltration have not been reported in the available scientific literature. While protein binding of the parent compound, lopinavir (B192967), has been studied, these findings cannot be directly and accurately applied to its N2-formal-d9 analogue without specific experimental verification. nih.gov

Conclusion and Future Directions for Academic Research

Summary of Key Academic Insights on N2-Des(L-valinyl) N2-formal Lopinavir-d9

Academic and industrial research into the HIV protease inhibitor Lopinavir (B192967) has identified several process-related impurities and degradation products. nih.govmdpi.comnih.govresearchgate.net The presence of impurities in an active pharmaceutical ingredient (API) can influence the quality and safety of a drug product, necessitating their identification and characterization. nih.govresearchgate.net The structure of this compound points to its non-deuterated counterpart being a potential impurity formed through a two-step modification of the parent Lopinavir molecule: the cleavage of the L-valine group and the subsequent addition of a formyl group.

The primary academic insight into this compound is its inferred application as a stable isotope-labeled internal standard (SIL-IS). In quantitative bioanalysis using mass spectrometry, SIL-IS are considered the gold standard. nih.govtexilajournal.com They are essential for correcting for variability during sample preparation and analysis, such as extraction inconsistencies or ion suppression effects in the mass spectrometer. texilajournal.com Because the physical and chemical properties of a deuterated standard are nearly identical to the analyte of interest, it co-elutes during chromatography and experiences similar ionization efficiency, yet is distinguishable by its higher mass. texilajournal.com The use of a d9-labeled standard, in this case, provides a significant mass shift from the non-labeled analyte, preventing spectral overlap and ensuring precise quantification.

Unanswered Academic Questions and Future Research Trajectories

The specialized nature of this compound leaves several academic questions open for investigation. A primary research trajectory would be to elucidate the exact formation pathway of the non-deuterated impurity, N2-Des(L-valinyl) N2-formal Lopinavir. Understanding whether it arises during synthesis, as a degradation product under specific storage conditions (e.g., exposure to formaldehyde (B43269) or other single-carbon sources), or as a human metabolite of Lopinavir is of significant chemical interest.

Further research could also focus on the potential biological activity of this impurity. While many impurities are inert, some can have unintended pharmacological or toxicological effects. nih.gov Investigating its interaction with HIV protease or other biological targets would provide a more complete understanding of the Lopinavir impurity profile.

The following table outlines potential avenues for future academic inquiry:

| Research Area | Specific Question | Potential Impact |

| Formation Mechanism | Under what conditions (pH, temperature, reagents) does the des-valinyl formal impurity form from Lopinavir? | Improved synthesis and storage protocols for Lopinavir to minimize impurity formation in a research setting. |

| Metabolic Pathway | Is this compound a metabolite of Lopinavir in in-vitro or in-vivo models? | Deeper understanding of Lopinavir's metabolic fate and potential drug-drug interactions. |

| Biological Activity | Does the non-deuterated impurity exhibit any inhibitory activity against HIV protease or other off-target effects? | Contribution to the safety and pharmacology profile of Lopinavir. |

| Analytical Chemistry | What is the relative response factor (RRF) of this impurity compared to Lopinavir in various analytical systems? | More accurate quantification of this impurity in research-grade Lopinavir batches. |

Implications for Understanding Lopinavir Chemistry and Impurity Control in Research (non-manufacturing/quality control focus)

The existence of an impurity like N2-Des(L-valinyl) N2-formal Lopinavir highlights specific chemical liabilities within the Lopinavir molecular structure. From a research perspective, this underscores the importance of carefully controlled experimental conditions. The potential for the N2 position to undergo modification after cleavage suggests that reagents and solvents used in research applications, particularly those that could serve as a source for formyl groups (like formaldehyde or formic acid), should be carefully considered. researchgate.net

Broader Contributions to Deuterated Compound Research Methodologies

The synthesis of a complex molecule like this compound contributes to the broader field of deuterated compound research. Creating such a molecule requires advanced, multi-step synthetic organic chemistry techniques to introduce nine deuterium (B1214612) atoms into specific, stable positions while also modifying the core structure. These synthetic achievements expand the toolkit available to medicinal chemists and bioanalysts.

The use of deuterated compounds is pivotal not only as internal standards but also in studies of drug metabolism and pharmacokinetics, known as the "kinetic isotope effect." nih.govpharmafocusasia.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow the rate of metabolic processes that involve breaking this bond. nih.govpharmafocusasia.com While this compound is designed as an internal standard, the methodologies developed for its synthesis can be applied to create other deuterated compounds for investigating metabolic pathways or even developing "metabolically shielded" drugs with improved pharmacokinetic profiles. nih.govacs.orgacs.org The increasing sophistication of these labeled compounds is essential for advancing the precision and reliability of modern mass spectrometry-based research. nih.govnih.gov

Q & A

Q. Q1: What are the critical steps for synthesizing and characterizing N2-Des(L-valinyl) N2-formal Lopinavir-d9?

Answer: Synthesis involves deuterium incorporation at nine specific sites, typically via hydrogen-deuterium exchange under controlled conditions (e.g., acidic/basic catalysis). Characterization requires:

- Nuclear Magnetic Resonance (NMR): To confirm deuterium placement and structural integrity by comparing peaks to non-deuterated Lopinavir.

- High-Resolution Mass Spectrometry (HRMS): To validate isotopic purity (e.g., d9 vs. d8 impurities).

- Chromatographic Purity Testing: Use HPLC with UV/Vis detection and internal standards (e.g., norleucine for amino acid validation ).

- Stability Testing: Assess degradation under varying pH, temperature, and light conditions to ensure storage compliance .

Q. Q2: How should researchers design in vitro assays to evaluate the metabolic stability of this compound?

Answer:

- Hepatic Microsomal Assays: Use pooled human liver microsomes with NADPH cofactors to quantify deuterium’s impact on metabolic half-life. Include non-deuterated Lopinavir as a control.

- LC-MS/MS Quantification: Monitor parent compound depletion and metabolite formation (e.g., oxidized/dealkylated products).

- Data Normalization: Correct for batch-to-batch variability using internal standards (e.g., deuterated analogs of known metabolites) .

- Statistical Validation: Apply ANOVA to compare degradation rates between deuterated and non-deuterated forms .

Advanced Research Questions

Q. Q3: How can contradictory pharmacokinetic (PK) data between in vitro and in vivo models of this compound be resolved?

Answer: Contradictions often arise from species-specific metabolism or tissue distribution differences. Methodological steps include:

- Cross-Species Microsomal Comparisons: Test metabolic stability in mouse, rat, and human microsomes to identify interspecies variability.

- Tissue Distribution Studies: Use radiolabeled or fluorescently tagged analogs to track compound localization in vivo.

- Physiologically Based Pharmacokinetic (PBPK) Modeling: Integrate in vitro data with organ blood flow rates and tissue:plasma partition coefficients .

- Replicate Under Controlled Conditions: Ensure adherence to NIH guidelines for preclinical reporting (e.g., animal strain, dosing regimen, sample collection timing) .

Q. Q4: What advanced analytical strategies are recommended for identifying off-target binding or metabolite toxicity of this compound?

Answer:

- Thermal Shift Assays: Screen for protein binding using differential scanning fluorimetry (DSF) to detect off-target interactions.

- Metabolite Profiling: Use HRMS coupled with molecular networking to map unexpected metabolites (e.g., glutathione adducts indicating reactive intermediates).

- Transcriptomic Analysis: Apply RNA sequencing in primary hepatocytes to identify pathways perturbed by metabolites.

- Orthogonal Validation: Confirm toxicity mechanisms using CRISPR knockouts of suspected targets .

Methodological Guidance for Data Interpretation

Q. Q5: How should researchers address discrepancies in antiviral efficacy data between cell-based assays and animal models?

Answer:

- Dose-Response Re-evaluation: Ensure in vivo dosing aligns with in vitro IC50 values (accounting for protein binding and bioavailability).

- Cell-Type Specificity Testing: Compare efficacy in primary human CD4+ T-cells vs. immortalized lines (e.g., MT-4 cells).

- Pharmacodynamic (PD) Markers: Measure viral load reduction and CD4+ counts longitudinally in animal models.

- Meta-Analysis: Cross-reference findings with published data on structurally related deuterated protease inhibitors .

Q. Q6: What statistical frameworks are appropriate for analyzing synergistic effects between this compound and other antiretrovirals?

Answer:

- Chou-Talalay Method: Calculate combination indices (CI) using dose-effect matrices to classify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

- Bliss Independence Model: Quantify expected vs. observed inhibition to identify non-additive interactions.

- Bayesian Hierarchical Modeling: Account for inter-experiment variability in high-throughput screening data .

Comparative and Mechanistic Research

Q. Q7: How does the deuterium substitution in this compound influence its binding kinetics to HIV-1 protease compared to the parent compound?

Answer:

- Surface Plasmon Resonance (SPR): Measure association/dissociation rates (kon/koff) to assess deuterium’s impact on binding.

- Molecular Dynamics (MD) Simulations: Compare hydrogen-bonding networks and hydrophobic interactions in deuterated vs. non-deuterated forms.

- Isothermal Titration Calorimetry (ITC): Quantify binding enthalpy changes due to deuterium’s isotopic effect .

Q. Q8: What comparative approaches validate the isotopic fidelity of this compound in metabolic tracer studies?

Answer:

- Stable Isotope Labeling (SIL): Co-administer non-deuterated Lopinavir and use LC-MS/MS to distinguish endogenous vs. tracer-derived metabolites.

- Deuterium Retention Analysis: Monitor deuterium loss in excreted metabolites (e.g., urine, feces) via mass isotopomer distribution analysis (MIDA).

- Cross-Validation with <sup>13</sup>C-Labeled Analogs: Confirm tracer reliability in parallel studies .

Data Reporting and Reproducibility

Q. Q9: What minimal information standards should be reported for studies involving this compound to ensure reproducibility?

Answer:

- Chemical Characterization: Batch-specific HRMS/NMR spectra, deuterium enrichment (%), and chromatographic purity thresholds.

- Biological Replicates: Specify n-values, animal/strain details, and randomization methods per NIH guidelines .

- Negative Controls: Include data from solvent-only groups and non-deuterated analogs.

- Raw Data Deposition: Share mass spectra, pharmacokinetic curves, and statistical scripts in public repositories .

Q. Q10: How can researchers mitigate batch-to-batch variability in deuterated compound synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.